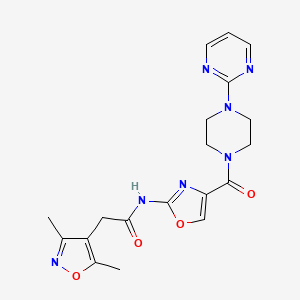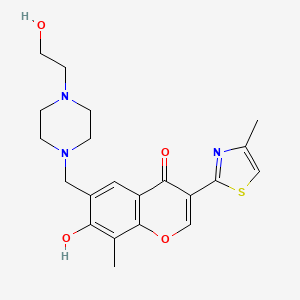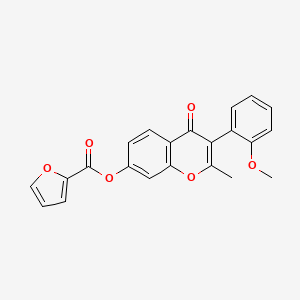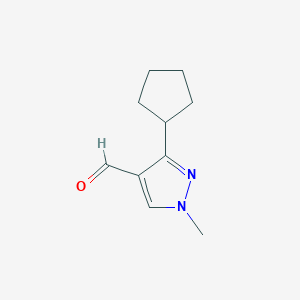
4-(1,5-Dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,5-Dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agricultural, medical, and environmental. DMPP is a heterocyclic organic compound that belongs to the class of pyrazole and piperazine derivatives.
作用机制
The mechanism of action of DMPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in nitrification, as well as modulating the activity of certain neurotransmitters in the brain. DMPP has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects, including reducing the activity of certain enzymes involved in nitrification, modulating the activity of certain neurotransmitters in the brain, and exhibiting antioxidant properties. DMPP has also been shown to have potential anticancer and neuroprotective effects, although more research is needed to fully understand these effects.
实验室实验的优点和局限性
DMPP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMPP also has some limitations, including its potential toxicity and limited availability.
未来方向
There are several potential future directions for research on DMPP, including further investigation of its potential as a nitrification inhibitor in agriculture, as well as its potential as a therapeutic agent for neurological disorders and cancer. Additional studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of DMPP, as well as its potential limitations and toxicity. Finally, research on the synthesis and production of DMPP may also be of interest, particularly in developing more efficient and cost-effective methods of synthesis.
合成方法
DMPP can be synthesized via several methods, including the reaction of 1-(2-methoxypyridin-4-yl)piperazine-2,4-dione with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, as well as the reaction of 1-(2-methoxypyridin-4-yl)piperazine-2,4-dione with 1,5-dimethylpyrazole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a suitable solvent and a catalyst under controlled conditions.
科学研究应用
DMPP has been extensively studied for its potential applications in various fields. In the agricultural sector, DMPP has been shown to be an effective nitrification inhibitor, which can reduce nitrogen losses from fertilizers and improve crop yields. In the medical field, DMPP has been investigated for its potential as an anticancer agent, as well as a treatment for neurological disorders such as Parkinson's disease. DMPP has also been studied for its potential use in environmental remediation, particularly in the removal of heavy metals from contaminated soils and water.
属性
IUPAC Name |
4-(1,5-dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-8-13(18-19(11)2)16(23)20-6-7-21(15(22)10-20)12-4-5-17-14(9-12)24-3/h4-5,8-9H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMAZUCQPNSPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

![[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2708184.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)



![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)



